4-hydroxybenzoate de sodium

Vue d'ensemble

Description

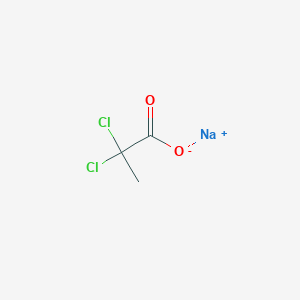

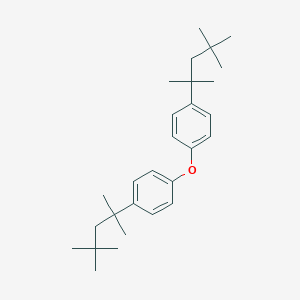

It is a white crystalline powder with the molecular formula C7H5NaO3 and a molecular weight of 160.10 g/mol . This compound is widely used in various industries due to its preservative properties and its role as an intermediate in the synthesis of other chemical compounds.

Applications De Recherche Scientifique

Sodium 4-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Serves as a preservative in biological samples and reagents.

Medicine: Utilized in pharmaceutical formulations for its antimicrobial properties.

Industry: Employed as a preservative in cosmetics, food products, and personal care items

Mécanisme D'action

Target of Action

Sodium 4-hydroxybenzoate, also known as p-hydroxybenzoic acid (PHBA), primarily targets enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, particularly in the degradation of aromatic compounds .

Mode of Action

Sodium 4-hydroxybenzoate interacts with its targets by binding to the active sites of the enzymes. For instance, it binds to p-hydroxybenzoate hydroxylase, which then catalyzes the hydroxylation of 4-hydroxybenzoate . This interaction results in changes in the enzyme’s activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Biochemical Pathways

Sodium 4-hydroxybenzoate is involved in several biochemical pathways. It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Additionally, the oxidative decarboxylation of the protocatechuate peripheral pathway forms hydroxyquinol .

Pharmacokinetics

It is known that the compound is quickly absorbed and eliminated in mice and cynomolgus monkeys after oral administration . The compound is also widely distributed in mice tissues, with the highest concentration in the kidney and liver .

Result of Action

The action of Sodium 4-hydroxybenzoate results in the production of various metabolites, including protocatechuate and catechol . These metabolites are involved in various biochemical reactions, contributing to the overall metabolic processes within the organism .

Action Environment

The action of Sodium 4-hydroxybenzoate can be influenced by various environmental factors. For instance, its solubility in water, alcohol, and other polar solvents can affect its bioavailability and hence its efficacy . Furthermore, its stability can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Sodium 4-hydroxybenzoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme 4-hydroxybenzoate 3-monooxygenase, which transforms 4-hydroxybenzoate, NADPH, H+ and O2 into protocatechuate, NADP+ and H2O . This interaction plays a crucial role in the biochemical reactions involving Sodium 4-hydroxybenzoate .

Cellular Effects

The effects of Sodium 4-hydroxybenzoate on various types of cells and cellular processes are diverse. It has been found to have potential xenoestrogenic effects, which may mimic the effects of estrogen in the body and affect hormonal balance . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium 4-hydroxybenzoate exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the inhibition of the β-carbonic anhydrases from the pathogenic fungi Cryptococcus neoformans and Candida albicans . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sodium 4-hydroxybenzoate can change in laboratory settings. For instance, it has been found that Sodium 4-hydroxybenzoate does not promote any clinical signs of toxicologically relevant effects, including changes in body weight, food intake and urinalysis parameters . Dose-related alterations in hematological parameters, organ weights and histopathological findings in hepatic tissue were examined in animals of both sexes in the 500 mg/kg BW/day group .

Dosage Effects in Animal Models

The effects of Sodium 4-hydroxybenzoate can vary with different dosages in animal models. For instance, a study found that the no-observed-adverse-effect level (NOAEL) for Sodium 4-hydroxybenzoate was determined to be 250 mg/kg BW/day in both male and female rats .

Metabolic Pathways

Sodium 4-hydroxybenzoate is involved in several metabolic pathways. For instance, it is involved in the shikimate pathway, which has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites .

Transport and Distribution

Sodium 4-hydroxybenzoate is transported and distributed within cells and tissues. A study found that the relative position of the hydroxylic and the carboxylic group in the isomeric hydroxybenzoate anions has a large impact on transport properties of this species .

Subcellular Localization

It is known that Sodium 4-hydroxybenzoate is involved in various biochemical reactions and interacts with several enzymes and proteins, which suggests that it may be localized in various compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzoate can be synthesized through the neutralization of 4-hydroxybenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxybenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline sodium 4-hydroxybenzoate .

Industrial Production Methods: In industrial settings, sodium 4-hydroxybenzoate is produced on a larger scale using similar neutralization methods. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-hydroxybenzoate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Esterification: Produces esters such as methyl 4-hydroxybenzoate.

Oxidation: Forms oxidized products like quinones.

Substitution: Results in substituted benzoates depending on the reagents used.

Comparaison Avec Des Composés Similaires

Methyl 4-hydroxybenzoate: An ester of 4-hydroxybenzoic acid, commonly used as a preservative.

Ethyl 4-hydroxybenzoate: Another ester with similar preservative properties.

Propyl 4-hydroxybenzoate: Used in cosmetics and pharmaceuticals for its antimicrobial effects.

Uniqueness: Sodium 4-hydroxybenzoate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester counterparts. This property makes it particularly useful in aqueous formulations and applications where water solubility is essential .

Propriétés

Numéro CAS |

114-63-6 |

|---|---|

Formule moléculaire |

C7H6NaO3 |

Poids moléculaire |

161.11 g/mol |

Nom IUPAC |

sodium;4-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

UUJAFUUULNATAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

SMILES isomérique |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)O.[Na] |

Key on ui other cas no. |

114-63-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

99-96-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-hydroxybenzoate act as a hydroxyl radical trap, and what are the downstream effects?

A1: Sodium 4-hydroxybenzoate can trap hydroxyl radicals, which are reactive oxygen species implicated in cellular damage. This trapping occurs through a reaction where the hydroxyl radical attaches to the aromatic ring of Sodium 4-hydroxybenzoate, forming dihydroxybenzoate isomers. This process effectively neutralizes the damaging potential of the hydroxyl radicals. [] This makes Sodium 4-hydroxybenzoate a valuable tool in studying oxidative stress and related biological processes. [] You can find more information about this in the paper titled "Evaluation of sodium 4-hydroxybenzoate as an hydroxyl radical trap using gas chromatography-mass spectrometry and high-performance liquid chromatography with electrochemical detection." []

Q2: What is a key advantage of using Sodium 4-hydroxybenzoate over Salicylate (2-hydroxybenzoate) for trapping hydroxyl radicals?

A2: While both Sodium 4-hydroxybenzoate and Salicylate can act as hydroxyl radical traps, Sodium 4-hydroxybenzoate offers a distinct advantage. It exhibits fewer complications compared to Salicylate. [] This makes Sodium 4-hydroxybenzoate a potentially more reliable and cleaner tool for studying hydroxyl radical activity in various biological contexts.

Q3: Can you describe an efficient method for synthesizing benzyl 4-hydroxybenzoate using Sodium 4-hydroxybenzoate?

A3: A simple and cost-effective method for synthesizing benzyl 4-hydroxybenzoate involves reacting Sodium 4-hydroxybenzoate with benzyl chloride. [] Triethylamine (ET3N) is employed as a phase transfer catalyst in this reaction, which takes place in a water medium. By optimizing reaction parameters like reagent ratios and reaction time, researchers achieved a high yield (80.3%) and purity (99%) of benzyl 4-hydroxybenzoate. [] This synthesis method, elaborated in "A study on technological improvement for synthesis of benzyl 4-hydroxybenzoate," offers a practical approach for obtaining this important compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)

![[(3-AMINOPHENYL)AMINO]OXOACETIC ACID](/img/structure/B89416.png)